molecular formula C8H9F2NO B13605079 3,4-Difluoro-2-methoxybenzylamine

3,4-Difluoro-2-methoxybenzylamine

Cat. No.: B13605079
M. Wt: 173.16 g/mol
InChI Key: UZEBIBQNZWSQTH-UHFFFAOYSA-N
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Description

3,4-Difluoro-2-methoxybenzylamine is an organic compound with the molecular formula C8H9F2NO It is a derivative of benzylamine, where the benzene ring is substituted with two fluorine atoms at the 3 and 4 positions and a methoxy group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-2-methoxybenzylamine typically involves the following steps:

    Halogenation: The starting material, 3,4-difluoroanisole, undergoes halogenation using a halogenating agent such as bromine or chlorine in the presence of a catalyst.

    Amination: The halogenated intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amine group.

Industrial Production Methods

For industrial-scale production, the process may involve:

    Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction of the nitro group to an amine.

    Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-2-methoxybenzylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-).

Major Products Formed

    Oxidation: Formation of difluoromethoxybenzoic acid.

    Reduction: Formation of difluoromethoxybenzyl alcohol.

    Substitution: Formation of substituted benzylamines.

Scientific Research Applications

3,4-Difluoro-2-methoxybenzylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-2-methoxybenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The methoxy group can also influence the compound’s electronic properties, affecting its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluoro-2-methoxybenzylamine: Similar structure but with fluorine atoms at the 3 and 5 positions.

    2,4-Difluoro-3-methoxybenzylamine: Fluorine atoms at the 2 and 4 positions with a methoxy group at the 3 position.

    3,4-Dimethoxybenzylamine: Methoxy groups at the 3 and 4 positions without fluorine atoms.

Uniqueness

3,4-Difluoro-2-methoxybenzylamine is unique due to the specific positioning of the fluorine atoms and the methoxy group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C8H9F2NO

Molecular Weight

173.16 g/mol

IUPAC Name

(3,4-difluoro-2-methoxyphenyl)methanamine

InChI

InChI=1S/C8H9F2NO/c1-12-8-5(4-11)2-3-6(9)7(8)10/h2-3H,4,11H2,1H3

InChI Key

UZEBIBQNZWSQTH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1F)F)CN

Origin of Product

United States

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